

# Statistical Validation of LB80317 (Besifovir Dipivoxil Maleate) Efficacy in Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LB80317   |           |
| Cat. No.:            | B15564858 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Besifovir against Standard-of-Care Treatments.

This guide provides a comprehensive comparison of the efficacy of **LB80317**, the active metabolite of the prodrug Besifovir Dipivoxil Maleate (LB80380), with established first-line treatments for chronic hepatitis B (CHB), Entecavir and Tenofovir Disoproxil Fumarate (TDF). The data presented is derived from peer-reviewed clinical trials to provide an objective assessment for drug development professionals and researchers.

#### **Comparative Efficacy Data**

The following tables summarize the key efficacy endpoints from head-to-head clinical trials involving Besifovir and current standard-of-care treatments for CHB.

Table 1: Besifovir vs. Entecavir in Treatment-Naïve CHB Patients (48 Weeks)



| Efficacy Endpoint                                   | Besifovir (90 mg<br>daily) | Besifovir (150 mg<br>daily) | Entecavir (0.5 mg<br>daily) |
|-----------------------------------------------------|----------------------------|-----------------------------|-----------------------------|
| HBV DNA <20 IU/mL                                   | 63.6%                      | 62.9%                       | 58.3%                       |
| Mean Log10 HBV<br>DNA Reduction<br>(HBeAg-positive) | -5.84                      | -5.91                       | -6.18                       |
| Mean Log10 HBV<br>DNA Reduction<br>(HBeAg-negative) | -4.65                      | -4.55                       | -4.67                       |
| ALT Normalization                                   | 91.7%                      | 76.9%                       | 89.7%                       |
| HBeAg<br>Seroconversion                             | 11.1%                      | 15.0%                       | 9.5%                        |

Data from a Phase IIb multicenter, randomized trial.[1]

Table 2: Besifovir vs. Tenofovir Disoproxil Fumarate (TDF) in Treatment-Naïve CHB Patients (48 Weeks)

| Efficacy Endpoint                      | Besifovir (150 mg daily) | TDF (300 mg daily) |
|----------------------------------------|--------------------------|--------------------|
| Virologic Response (HBV DNA <69 IU/mL) | 80.9%                    | 84.9%              |

Data from a Phase 3, double-blind, non-inferiority trial.[2]

Table 3: Switching from TDF to Besifovir in CHB Patients with Suppressed HBV DNA (48 Weeks)

| Efficacy Endpoint                                    | Switched to Besifovir (150 mg daily) | Continued TDF (300 mg daily) |
|------------------------------------------------------|--------------------------------------|------------------------------|
| Maintained Virologic Response<br>(HBV DNA <20 IU/mL) | 100.0%                               | 98.5%                        |



Data from a randomized, open-label, non-inferiority Phase 4 clinical trial.[3][4]

#### **Experimental Protocols**

The data presented above is derived from rigorously designed clinical trials. The general methodologies are outlined below.

Besifovir vs. Entecavir (Phase IIb Trial): This was a multicentered, randomized trial involving 114 treatment-naïve Asian patients with chronic hepatitis B. Patients were randomized to receive either 90 mg of besifovir, 150 mg of besifovir, or 0.5 mg of entecavir daily for 48 weeks. The primary efficacy endpoints were the proportion of patients with undetectable HBV DNA (<20 IU/mL), mean change in HBV DNA from baseline, normalization of alanine aminotransferase (ALT), and HBeAg seroconversion.[1]

Besifovir vs. Tenofovir Disoproxil Fumarate (Phase III Trial): A double-blind, non-inferiority trial was conducted at 22 sites in South Korea with 197 patients with chronic HBV infection. Patients were randomly assigned to receive either 150 mg of besifovir or 300 mg of TDF for 48 weeks. The primary efficacy endpoint was the proportion of patients achieving a virologic response, defined as HBV DNA <69 IU/mL.[2]

TDF to Besifovir Switch Study (Phase IV Trial): This randomized, open-label, active-controlled, non-inferiority trial was conducted in South Korea. The study enrolled 153 CHB patients who had been on TDF treatment for at least 48 weeks with suppressed HBV DNA (<20 IU/mL). Patients were randomized to either switch to 150 mg of besifovir daily or continue with 300 mg of TDF daily for 48 weeks. The primary endpoint was the maintenance of virologic response.[3]

#### **Mechanism of Action and Signaling Pathway**

Besifovir, Entecavir, and Tenofovir are all classified as nucleoside or nucleotide analogs. Their mechanism of action involves the inhibition of the hepatitis B virus (HBV) DNA polymerase, a key enzyme in the viral replication cycle.





Click to download full resolution via product page

Caption: Inhibition of HBV DNA Polymerase by Nucleos(t)ide Analogs.

The active forms of Besifovir (**LB80317**), Entecavir, and Tenofovir act as competitive substrates for the natural deoxynucleotide triphosphates.[5][6][7] Incorporation of these analogs into the growing viral DNA chain leads to premature termination of DNA synthesis, thus halting viral replication.[5][6][7]



# Experimental Workflow of a Comparative Clinical Trial

The following diagram illustrates a typical workflow for a randomized, double-blind, comparative clinical trial for chronic hepatitis B treatments.





Click to download full resolution via product page

Caption: Standard Workflow of a Comparative CHB Clinical Trial.





### **Logical Relationship of Non-Inferiority Trials**

Non-inferiority trials are designed to demonstrate that a new treatment is not unacceptably worse than an active control. The following diagram illustrates the logical framework for interpreting the results of such a trial.



Click to download full resolution via product page

Caption: Logical Framework for a Non-Inferiority Trial Conclusion.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Phase IIb multicentred randomised trial of besifovir (LB80380) versus entecavir in Asian patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. Efficacy and Safety of Besifovir Dipivoxil Maleate Compared With Tenofovir Disoproxil Fumarate in Treatment of Chronic Hepatitis B Virus Infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Switching to besifovir in patients with chronic hepatitis B receiving tenofovir disoproxil fumarate: A randomized trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. Switching to besifovir in patients with chronic hepatitis B receiving tenofovir disoproxil fumarate: A randomized trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleoside/nucleotide analog inhibitors of hepatitis B virus polymerase: mechanism of action and resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleoside analogues for chronic hepatitis B: antiviral efficacy and viral resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Statistical Validation of LB80317 (Besifovir Dipivoxil Maleate) Efficacy in Chronic Hepatitis B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564858#statistical-validation-of-lb80317-efficacy-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com